Furaltadone (+)-tartrate salt is a synthetic antibiotic classified under the nitrofuran group of compounds. It is primarily recognized for its antimicrobial properties, especially in veterinary medicine, where it is used to treat infections such as coccidiosis and turkey blackhead disease. The compound's efficacy stems from its ability to inhibit bacterial growth, making it a valuable agent in both clinical and research settings .
Furaltadone (+)-tartrate salt is synthesized through chemical processes involving specific precursors. The primary source for its production is the reaction of 5-nitrofurfuraldehyde with morpholine, which subsequently leads to the formation of the tartrate salt when reacted with tartaric acid. This synthesis route allows for the compound's large-scale production in industrial settings .
Furaltadone (+)-tartrate salt belongs to the broader category of nitrofuran antibiotics. These compounds are characterized by their nitrofuran structure, which contributes to their biological activity. The specific classification of Furaltadone within this group highlights its unique properties and applications in treating bacterial infections .
The synthesis of Furaltadone (+)-tartrate salt typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Industrially, hydrothermal techniques and solid-state reactions are employed to enhance efficiency and scalability .
Furaltadone (+)-tartrate salt has a complex molecular structure characterized by the following:
The structure features a nitrofuran moiety linked to an oxazolidinone framework, which is critical for its biological activity .
The compound exhibits various stereocenters and functional groups that contribute to its chemical behavior and interactions with biological systems. It typically exists as a solid at room temperature and demonstrates significant complexity in terms of hydrogen bonding and rotatable bonds .
Furaltadone (+)-tartrate salt can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and catalytic hydrogenation for reduction. The products formed vary depending on the reaction conditions but include derivatives that retain or modify the original nitrofuran structure .
Furaltadone (+)-tartrate salt exerts its antimicrobial effects primarily by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, disrupting the translation process essential for protein production. Additionally, the compound generates reactive oxygen species that lead to oxidative damage in bacterial cells, further enhancing its bactericidal activity .
Furaltadone (+)-tartrate salt demonstrates stability under standard storage conditions but should be kept at low temperatures (e.g., -20°C) for prolonged shelf life. Its solubility characteristics make it suitable for various formulations used in scientific research and veterinary applications .
Furaltadone (+)-tartrate salt has diverse applications across several fields:
The nitrofuran class emerged from systematic chemical explorations during the 1940s-1950s, when researchers sought synthetic alternatives to naturally derived antibiotics. Furaltadone was patented in 1957 by the Norwich Pharmacal Company, representing a strategic molecular innovation within this expanding antimicrobial landscape [1]. Its development capitalized on the established bioactivity of the 5-nitrofuran scaffold while introducing a morpholinomethyl-oxazolidinone side chain, designed to enhance cellular penetration and broaden the antimicrobial spectrum [1] [4]. The compound was first introduced clinically in October 1958 under the designation "Furmethonol" and subsequently marketed in the United States in 1959 as Altafur® (Eaton Laboratories) [1] [8]. The (+)-tartrate salt formulation emerged as a solution to stability and formulation challenges associated with the parent molecule, enabling more consistent dosing in both research and therapeutic applications. This period represented the zenith of nitrofuran development, with furaltadone joining furazolidone, nitrofurantoin, and nitrofurazone as clinically deployed agents [7] [10].
Table 1: Key Historical Milestones in Furaltadone Development
Year | Event | Significance |
---|---|---|
1957 | Patent awarded to Norwich Pharmacal Company [1] | Protection of chemical synthesis and initial therapeutic claims |
1958 | Introduction as "Furmethonol" [1] | First clinical presentation as oral systemic antibacterial agent |
1959 | US market introduction as Altafur® (Eaton Laboratories) [1] [8] | Commercial availability for veterinary and human applications |
1993 | EU-wide ban implemented [1] | Prohibition in food-producing animals due to carcinogenic residue concerns |
Table 2: Key Physicochemical Properties of Furaltadone (+)-Tartrate Salt
Property | Specification | Reference |
---|---|---|
Chemical Formula | C₁₇H₂₂N₄O₁₂ | [6] |
Molar Mass | 474.38 g/mol | [6] [8] |
Chiral Centers | Furaltadone moiety + tartrate | [1] [4] |
Storage Conditions | 2-8°C | [6] |
Appearance | Yellow crystalline solid | [1] |
Derivative Reagent | 2-Nitrobenzaldehyde (metabolite analysis) | [10] |
Furaltadone (+)-tartrate salt functioned as a broad-spectrum bactericidal agent, particularly effective against Gram-positive cocci and selected Gram-negative pathogens. Its mechanism relied on enzymatic nitroreduction within bacterial cells, generating reactive intermediates that caused irreversible damage to ribosomal proteins, DNA, and other macromolecules [1] [7]. Unlike the antifolate antibiotics (e.g., trimethoprim-sulfamethoxazole) that targeted specific metabolic pathways, nitrofurans like furaltadone exerted pleiotropic effects, potentially reducing the emergence of target-specific resistance during initial deployment [3] [7]. Clinically, the compound found significant application in veterinary medicine for treating Salmonella enteritidis infections in poultry and bacterial enteritis in livestock, where its broad spectrum and cost-effectiveness offered practical advantages [8] [10]. In human medicine, it was primarily investigated for urinary tract infections, leveraging the renal excretion pathway to achieve therapeutic concentrations [1] [4]. The tartrate salt formulation improved water solubility compared to the free base, facilitating both oral administration and topical formulations for localized infections [4]. Research during the 1960s-1970s demonstrated its inhibitory and bactericidal activity against staphylococci, including penicillin-resistant strains, positioning it as a potential alternative during the early era of antimicrobial resistance [8]. However, its systemic use declined as safety concerns emerged, leading to a transition toward topical applications, particularly in otic preparations for ear disorders [4].
Within the nitrofuran antibiotics, furaltadone occupies a distinct position characterized by its unique metabolite profile and specific antimicrobial applications. Its core structure differentiates it from other class members: unlike furazolidone (which contains a 3-aminooxazolidinone group) or nitrofurantoin (with its hydantoin ring), furaltadone features a morpholinomethyl-oxazolidinone side chain [7] [10]. This structural element significantly influences its metabolism, resulting in the formation of the characteristic marker residue 3-amino-5-morpholinomethyl-1,3-oxazolidinone (AMOZ) [10]. This metabolite forms stable tissue-bound residues that persist long after antibiotic administration ceases, distinguishing it from the more rapidly cleared parent drug and becoming the primary analyte for residue monitoring [7] [10]. Regulatory frameworks globally treat furaltadone with particular stringency; the European Union implemented a complete ban in food-producing animals in 1993, with subsequent prohibitions in the United States, Australia, Thailand, Brazil, and others [1] [7]. The Reference Point for Action (RPA) for AMOZ has been progressively reduced to 0.5 μg/kg under EU regulation 2019/1871/EC, reflecting ongoing concerns about trace-level exposure [10]. China's GB 31650–2019 standard maintains a strict prohibition on detectable residues in animal products [10]. This regulatory stance contrasts with certain other nitrofurans where metabolite interpretation challenges exist, notably SEM from nitrofurazone, which may originate from non-antibiotic sources [10].
Table 3: Comparative Analysis of Nitrofuran Antibiotics and Key Metabolites
Nitrofuran | Primary Metabolite | Metabolite Acronym | Detection Marker Status | Structural Distinguishing Feature |
---|---|---|---|---|
Furaltadone | 3-amino-5-morpholinomethyl-1,3-oxazolidinone | AMOZ | Exclusive marker: no natural sources | Morpholinomethyl-oxazolidinone side chain |
Furazolidone | 3-amino-2-oxazolidinone | AOZ | Exclusive marker: no natural sources | 3-aminooxazolidinone group |
Nitrofurantoin | 1-aminohydantoin | AHD | Exclusive marker: no natural sources | Hydantoin ring system |
Nitrofurazone | Semicarbazide | SEM | Non-exclusive: occurs naturally & from other chemicals | Semicarbazide functional group |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3